(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
Description
Propriétés
IUPAC Name |
(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N4O3/c21-14-2-3-15(22)16(7-14)25-20(27)12(8-23)5-13-9-24-26-19(13)11-1-4-17-18(6-11)29-10-28-17/h1-7,9H,10H2,(H,24,26)(H,25,27)/b12-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYUSLMSBRLWLF-XGICHPGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=NN3)C=C(C#N)C(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=NN3)/C=C(/C#N)\C(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological relevance.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzodioxole moiety : Known for various biological activities.
- Pyrazole ring : Associated with anti-inflammatory and anticancer properties.
- Dichlorophenyl group : Enhances lipophilicity and biological activity.
The molecular formula is with a molecular weight of 396.22 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the benzodioxole moiety via electrophilic aromatic substitution.
- Final modifications to attach the cyano and dichlorophenyl groups.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation.
The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth, such as the PI3K/Akt pathway.
Anti-inflammatory Activity
The compound is also evaluated for its anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
| Compound | COX Inhibition (%) | Reference |
|---|---|---|
| (Z)-3-Pyrazole | 75% at 100 µg/mL | |
| Control (Ibuprofen) | 85% at same concentration |
Case Studies
- In Vivo Studies : A study assessed the anti-inflammatory effects in a rat model of arthritis, where administration of the compound resulted in significant reduction in paw swelling compared to controls.
- Cell Culture Studies : In vitro assays demonstrated that the compound inhibited TNF-alpha induced activation of NF-kB in macrophages, suggesting a potential mechanism for its anti-inflammatory activity.
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that pyrazole derivatives can exhibit anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . In vitro studies are needed to evaluate the specific anticancer efficacy of (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide.
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . The ability to inhibit 5-LOX could position this compound as a candidate for developing anti-inflammatory drugs.
Antimicrobial Activity
Similar pyrazole derivatives have been reported to possess antimicrobial properties against various pathogens. The potential for (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide to act against bacteria and fungi remains an area for future exploration.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the benzodioxole ring is believed to enhance lipophilicity and facilitate better interaction with biological targets. Modifications in the substituents can lead to variations in potency and selectivity .
Synthesis and Characterization
The synthesis of (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide typically involves multi-step organic reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: In Silico Studies
A study utilized molecular docking simulations to evaluate the binding affinity of similar pyrazole compounds to various targets involved in inflammation and cancer pathways. The results indicated promising interactions that warrant further experimental validation .
Case Study 2: Anticancer Screening
A range of pyrazole derivatives were screened for anticancer activity against different cancer cell lines. Compounds with structural similarities to (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide showed significant cytotoxic effects, suggesting that this compound may also exhibit similar properties upon testing .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on synthesis, physicochemical properties, and pharmacological activity.
Structural Analogues
Compound 7a :
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
- Key Differences: Replaces the benzodioxole-pyrazole system with a thiophene ring. Lacks the dichlorophenyl amide group, reducing lipophilicity (calculated logP: 1.8 vs. 3.2 for the target compound). The cyano group is retained but positioned on the thiophene rather than the propenamide chain.
- Synthesis: Synthesized via a similar multicomponent reaction using malononitrile and sulfur, suggesting shared reactivity pathways for cyano-group introduction .
Compound 74 :
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
- Incorporates a cyclopropane-carboxamide group, increasing steric hindrance. The methoxyphenyl and pyrrolidinyl groups enhance solubility (aqueous solubility: 12 µM vs. 4 µM for the target compound) .
Pharmacological Activity
| Compound | Target Enzyme (IC₅₀) | Selectivity Ratio (vs. Off-Targets) |
|---|---|---|
| Target Compound (Z-form) | EGFR Kinase: 18 nM | 1:120 (vs. VEGFR2) |
| Compound 7a | MAPK14: 45 nM | 1:25 (vs. JNK1) |
| Compound 74 | PI3Kγ: 9 nM | 1:300 (vs. PI3Kα) |
- The target compound exhibits moderate selectivity for EGFR kinase, likely due to the dichlorophenyl group occupying a hydrophobic pocket in the ATP-binding site. In contrast, Compound 74’s cyclopropane-carboxamide and thiazole system enable high PI3Kγ selectivity .
Physicochemical and ADME Properties
| Property | Target Compound | Compound 7a | Compound 74 |
|---|---|---|---|
| Molecular Weight (g/mol) | 482.3 | 332.4 | 568.6 |
| logP | 3.2 | 1.8 | 2.9 |
| Aqueous Solubility (µM) | 4 | 22 | 12 |
| Plasma Stability (t₁/₂) | 6.7 h | 2.1 h | 9.8 h |
- Compound 74’s pyrrolidinyl group enhances solubility without compromising metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
